4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline
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Overview
Description
4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a morpholine-4-carbonyl group and a pyridin-2-yl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the Skraup synthesis can be employed to form the quinoline core.
Introduction of the Pyridin-2-yl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the Morpholine-4-carbonyl Group: This step might involve the reaction of the quinoline derivative with morpholine and a suitable carbonylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-carbonyl)-2-phenylquinoline: Similar structure but with a phenyl group instead of a pyridin-2-yl group.
4-(Piperidine-4-carbonyl)-2-(pyridin-2-yl)quinoline: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline is unique due to the presence of both a morpholine-4-carbonyl group and a pyridin-2-yl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
morpholin-4-yl-(2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-9-11-24-12-10-22)15-13-18(17-7-3-4-8-20-17)21-16-6-2-1-5-14(15)16/h1-8,13H,9-12H2 |
InChI Key |
PDYAXKQZEMSVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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